4-Chlorobenzamide-d4 chemical properties
4-Chlorobenzamide-d4 chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential biological significance of 4-Chlorobenzamide-d4. This deuterated analog of 4-Chlorobenzamide is a valuable tool in medicinal chemistry, pharmacokinetic studies, and as an internal standard for analytical applications.
Core Chemical Properties
4-Chlorobenzamide-d4 is a stable, isotopically labeled form of 4-chlorobenzamide where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution provides a distinct mass signature for mass spectrometry-based applications and can influence the compound's metabolic stability.
Table 1: General and Physical Properties of 4-Chlorobenzamide-d4 and its Non-Deuterated Analog
| Property | 4-Chlorobenzamide-d4 | 4-Chlorobenzamide |
| Molecular Formula | C₇H₂D₄ClNO[1] | C₇H₆ClNO[2] |
| Molecular Weight | 159.60 g/mol [1] | 155.58 g/mol [2] |
| CAS Number | 1219794-65-6[2] | 619-56-7[2] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Not available | 172-181 °C |
| Solubility | Soluble in Chloroform, DMSO, Methanol[1] | Soluble in ethanol, acetone, chloroform; limited solubility in water |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Chlorobenzamide-d4.
Table 2: Key Spectroscopic Data for 4-Chlorobenzamide-d4 and 4-Chlorobenzamide
| Spectroscopic Technique | 4-Chlorobenzamide-d4 | 4-Chlorobenzamide |
| ¹H NMR | The aromatic proton signals are absent due to deuteration. Signals for the amide protons (-CONH₂) would be present. | In DMSO-d₆, characteristic peaks are observed around 7.5 ppm and 7.9 ppm for the aromatic protons and around 7.5 ppm and 8.1 ppm for the amide protons.[3] |
| ¹³C NMR | The signals for the deuterated carbons will be triplets (due to C-D coupling) and will have a lower intensity compared to the non-deuterated analog. | Data available on public databases such as PubChem.[2] |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) calculated for C₇H₃D₄ClNO [M+H]⁺: 174.0321; observed: 174.0318.[1] | In GC-MS, the top peak is observed at m/z 139, with a second highest at m/z 111.[2] |
Synthesis and Purification
The synthesis of 4-Chlorobenzamide-d4 typically involves a multi-step process starting from a deuterated precursor.
Synthesis Workflow
Caption: A typical synthetic route for 4-Chlorobenzamide-d4.
Experimental Protocol: Synthesis
A representative protocol for the synthesis of 4-Chlorobenzamide-d4 is as follows:
-
Chlorination: Hexadeuterobenzene is reacted with chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride to yield 1-chloro-2,3,5,6-tetradeuterobenzene.[1]
-
Nitration: The chlorinated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position.[1]
-
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas with a palladium on carbon catalyst.[1]
-
Oxidation: The resulting aniline derivative is oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate.[1]
-
Amidation: The carboxylic acid is converted to the final amide product. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.
Purification
Purification of the crude product can be achieved through the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified product crystallizes out.
-
Column Chromatography: For more challenging purifications, column chromatography using a silica gel stationary phase and an appropriate eluent system can be employed to separate the desired product from impurities.
Analytical Methodologies
The purity and concentration of 4-Chlorobenzamide-d4 can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of non-volatile and thermally labile compounds like 4-Chlorobenzamide-d4.
Table 3: General HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Detection | UV detector at a wavelength of 220-340 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile impurities in a 4-Chlorobenzamide-d4 sample. However, caution is advised due to the potential for thermal degradation of the analyte.[4]
Table 4: General GC-MS Method Parameters
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column. |
| Injector Temperature | A low-temperature injection is recommended to minimize degradation. |
| Oven Program | A rapid temperature ramp can help to minimize on-column degradation. |
| Carrier Gas | Helium |
| Detection | Mass spectrometer in electron ionization (EI) mode. |
Biological Significance and Applications
Pharmacokinetic Studies
The primary application of 4-Chlorobenzamide-d4 is in pharmacokinetic studies. The deuterium labeling allows for the differentiation of the administered compound from its non-deuterated counterpart, which is particularly useful in "hot-cold" studies. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism by enzymes like cytochrome P450.[5] This can result in:
-
Increased systemic exposure (AUC).
-
Longer half-life (t½).
-
Reduced formation of potentially toxic metabolites.[5]
Monoamine Oxidase (MAO) Inhibition
Benzamide derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[6] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.
Caption: The role of MAO in neurotransmitter metabolism and its inhibition.
Safety and Handling
This guide is intended for research purposes only and should not be used for clinical or diagnostic applications.
References
- 1. 4-Chlorobenzamide-d4 | Benchchem [benchchem.com]
- 2. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
